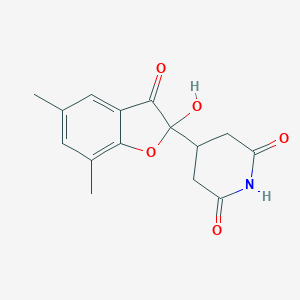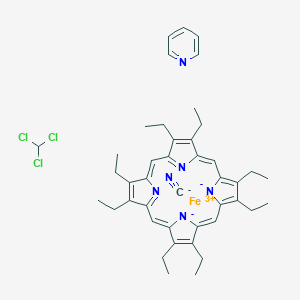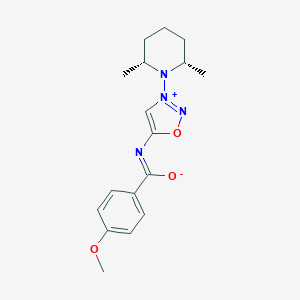
7-Keto-Dehydroepiandrosteron
Übersicht
Beschreibung
7-Ketodehydroepiandrosteron, allgemein bekannt als 7-Keto-DHEA, ist ein Metabolit von Dehydroepiandrosteron (DHEA). Es ist ein Steroid-Prohormon, das durch den Stoffwechsel von DHEA gebildet wird. Im Gegensatz zu DHEA wird 7-Keto-DHEA vom menschlichen Körper nicht zu Testosteron oder Östrogen umgewandelt . Diese Verbindung hat aufgrund ihrer potenziellen Vorteile bei der Gewichtsabnahme und der Steigerung des Stoffwechsels Aufmerksamkeit erregt .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other steroid derivatives.
Biology: Investigated for its role in metabolic processes and hormone regulation.
Industry: Utilized in the production of dietary supplements aimed at weight management and metabolic support.
Wirkmechanismus
Target of Action
7-Keto-dehydroepiandrosterone (7-keto-DHEA) is a steroid prohormone produced by metabolism of the prohormone dehydroepiandrosterone (DHEA) . This makes it a potentially more useful relative of the DHEA steroid when used as a supplement .
Mode of Action
7-keto-DHEA might promote weight loss by speeding up the body’s metabolism and converting more energy to heat instead of storing it as fat . It may inhibit the activity of enzymes involved in the production and storage of fat cells . By doing so, it may prevent the body from storing excess fat and promote the breakdown of existing fat stores .
Pharmacokinetics
Sustained baseline elevation of adg, a distal dht metabolite, raises concerns about the potential negative impact of dhea supplementation on the prostate gland .
Result of Action
7-keto-DHEA might promote weight loss by speeding up the body’s metabolism and converting more energy to heat instead of storing it as fat . Research has shown that 7-Keto can help enhance the activity of immune cells, such as T cells and natural killer cells, which are responsible for fighting off pathogens and cancer cells .
Action Environment
The action of 7-keto-DHEA can be influenced by various environmental factors. For instance, dieting is usually accompanied by reduced resting metabolic rate, obese persons may benefit from using 7-keto-DHEA when dieting due to increased metabolic rate . The safety profile of 7-keto-dhea is generally well-tolerated with a low side-effect profile, but changes in blood hormone parameters have been reported .
Biochemische Analyse
Biochemical Properties
7-Keto-dehydroepiandrosterone is involved in various biochemical reactions. It is not directly converted to testosterone or estrogen by the human body . This makes it a potentially more useful relative of the DHEA steroid when used as a supplementation .
Cellular Effects
7-Keto-dehydroepiandrosterone might promote weight loss by speeding up the body’s metabolism and converting more energy to heat instead of storing it as fat
Molecular Mechanism
It is known that it is not directly converted to testosterone or estrogen by the human body
Dosage Effects in Animal Models
The effects of 7-Keto-dehydroepiandrosterone vary with different dosages in animal models
Metabolic Pathways
7-Keto-dehydroepiandrosterone is involved in various metabolic pathways. It is a steroid prohormone produced by metabolism of the prohormone dehydroepiandrosterone (DHEA)
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
7-Keto-DHEA kann durch eine Reihe von Oxidationsreaktionen aus DHEA synthetisiert werden. Der wichtigste Syntheseweg beinhaltet die Oxidation von DHEA unter Verwendung von Reagenzien wie Pyridiniumchlorochromat (PCC) oder Chromtrioxid (CrO3) in Gegenwart von Essigsäure . Die Reaktionsbedingungen erfordern typischerweise eine kontrollierte Temperatur und eine inerte Atmosphäre, um unerwünschte Nebenreaktionen zu verhindern.
Industrielle Produktionsmethoden
Die industrielle Produktion von 7-Keto-DHEA beinhaltet die großtechnische Oxidation von DHEA unter Verwendung ähnlicher Reagenzien und Bedingungen wie bei der Laborsynthese. Das Verfahren ist für höhere Ausbeuten und Reinheit optimiert und umfasst oft zusätzliche Reinigungsschritte wie Umkristallisation und Chromatographie .
Chemische Reaktionsanalyse
Reaktionstypen
7-Keto-DHEA durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Umsetzung von DHEA zu 7-Keto-DHEA.
Reduktion: Reduktion von 7-Keto-DHEA zu seinen entsprechenden Alkoholen.
Substitution: Einführung verschiedener funktioneller Gruppen an bestimmten Positionen im Steroidgerüst.
Häufige Reagenzien und Bedingungen
Oxidation: Pyridiniumchlorochromat (PCC), Chromtrioxid (CrO3), Essigsäure.
Reduktion: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4).
Substitution: Verschiedene Halogenierungsmittel und Nukleophile.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind 7-Hydroxy-DHEA, 7-Oxo-DHEA und verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien und Bedingungen .
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Vorläufer zur Synthese anderer Steroidderivate verwendet.
Biologie: Wird auf seine Rolle bei Stoffwechselprozessen und Hormonregulation untersucht.
Wirkmechanismus
Es wird angenommen, dass 7-Keto-DHEA seine Wirkungen durch Steigerung der Aktivität von Enzymen ausübt, die am Stoffwechsel von Fettsäuren beteiligt sind, wodurch der Fettverbrennung und der Gewichtsabnahme gefördert wird . Es kann auch die Thermogenese, den Prozess, bei dem der Körper Wärme erzeugt, verbessern, was zu einer erhöhten Stoffwechselrate führt . Die Verbindung wird nicht zu Testosteron oder Östrogen umgewandelt, was sie zu einer sichereren Alternative für Personen macht, die sich Sorgen über hormonelle Ungleichgewichte machen .
Analyse Chemischer Reaktionen
Types of Reactions
7-Keto-DHEA undergoes various chemical reactions, including:
Oxidation: Conversion of DHEA to 7-Keto-DHEA.
Reduction: Reduction of 7-Keto-DHEA to its corresponding alcohols.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3), acetic acid.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include 7-hydroxy-DHEA, 7-oxo-DHEA, and various substituted derivatives depending on the reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Dehydroepiandrosteron (DHEA): Die Stammverbindung, von der 7-Keto-DHEA abgeleitet ist.
7-Hydroxy-DHEA: Ein weiterer Metabolit von DHEA mit ähnlichen Stoffwechseleffekten.
Androsta-3,5-dien-7,17-dion (Arimistane): Ein Metabolit von 7-Keto-DHEA, der für seine Aromatase-Inhibitionseigenschaften bekannt ist.
Einzigartigkeit von 7-Keto-DHEA
7-Keto-DHEA ist insofern einzigartig, als es sich nicht zu Geschlechtshormonen wie Testosteron und Östrogen umwandelt, wodurch das Risiko hormoneller Nebenwirkungen verringert wird . Es ist auch effektiver bei der Förderung der Thermogenese und der Steigerung der Stoffwechselrate im Vergleich zu seiner Stammverbindung DHEA .
Eigenschaften
IUPAC Name |
(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-7,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-14,17,20H,3-9H2,1-2H3/t12-,13-,14-,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRGOTLNGIBVFL-GINZOMEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCC(C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801024029 | |
| Record name | 7-Ketodehydroepiandrosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801024029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
566-19-8 | |
| Record name | 7-Oxo-DHEA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Oxodehydroepiandrosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Ketodehydroepiandrosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801024029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-KETO-DEHYDROEPIANDROSTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2334LJD2E9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Methyl-5-oxido-[1,3]dioxolo[4,5-c]pyridin-5-ium](/img/structure/B159595.png)







![1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid](/img/structure/B159615.png)
